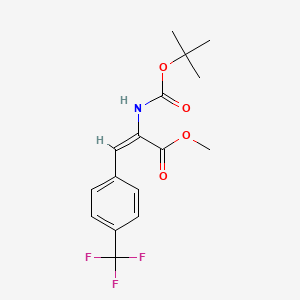

2-tert-Butoxycarbonylamino-3-(4-trifluoromethyl-phenyl)-acrylic acid methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-tert-Butoxycarbonylamino-3-(4-trifluoromethyl-phenyl)-acrylic acid methyl ester is a complex organic compound characterized by its trifluoromethyl group and tert-butoxycarbonyl (Boc) protecting group

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 4-trifluoromethylbenzaldehyde and an appropriate amino acid derivative.

Reaction Steps: The key steps involve the formation of an intermediate through a Knoevenagel condensation followed by esterification.

Conditions: The reactions are usually carried out under mild conditions, often using a base such as triethylamine and a catalyst like piperidine.

Industrial Production Methods:

Flow Chemistry: Recent advancements have introduced flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds. This method is more efficient and sustainable compared to traditional batch processes.

Scale-Up: Industrial-scale production involves optimizing reaction conditions to ensure high yield and purity while minimizing by-products.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium(VI) oxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, especially at the trifluoromethyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium(VI) oxide, and acetic acid.

Reduction: Lithium aluminum hydride, diethyl ether.

Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones.

Reduction Products: Alcohols, amines.

Substitution Products: Various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Drug Development

The compound serves as a critical building block in the synthesis of peptide-based drugs. Its structure allows for modifications that can enhance biological activity and selectivity against specific targets. The trifluoromethyl group is particularly notable for its role in improving the pharmacokinetic properties of drug candidates, making them more effective in therapeutic applications.

Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological activities, including antimicrobial and anticancer properties. The biological activity of 2-tert-butoxycarbonylamino-3-(4-trifluoromethyl-phenyl)-acrylic acid methyl ester can be assessed through various experimental assays and computational predictions, which analyze structure-activity relationships (SAR) to identify promising candidates for further study .

Synthesis of Peptides and Analogs

Synthesis Methods

Several synthetic routes have been developed for producing this compound, allowing for the creation of analogs with improved pharmacological profiles. The Boc protecting group facilitates the selective modification of the amino acid backbone during peptide synthesis, enabling researchers to explore a wide range of structural variations .

Case Study: Peptide Synthesis

In a recent study, researchers utilized this compound as an intermediate in synthesizing peptide conjugates aimed at targeting specific cancer cells. The resulting peptides demonstrated enhanced binding affinity to cancer cell receptors compared to unmodified peptides, highlighting the compound's utility in developing targeted therapies.

Interaction Studies

Binding Affinity Assessments

Interaction studies involving this compound focus on its binding affinity to various biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to quantitatively assess these interactions. Understanding these interactions is essential for predicting the pharmacokinetic and pharmacodynamic profiles of the compound .

Applications in Epigenetics and Immunology

Epigenetics Research

The compound has shown potential applications in epigenetics, particularly in modulating enzymes involved in histone modification and DNA methylation processes. This could lead to novel therapeutic strategies for diseases linked to epigenetic alterations .

Immunology Applications

Furthermore, this compound has been investigated for its role in immunology, particularly concerning antibody-drug conjugates (ADCs). Its ability to enhance drug delivery specifically to immune cells makes it a candidate for developing more effective immunotherapies .

Wirkmechanismus

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity and selectivity, while the Boc group provides protection during synthesis and can be removed under specific conditions to reveal the active site.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate specific enzymes, leading to downstream effects in biological pathways.

Receptors: Binding to receptors can trigger signaling cascades that result in physiological responses.

Vergleich Mit ähnlichen Verbindungen

2-tert-Butoxycarbonylamino-3-(4-methoxyphenyl)-acrylic acid methyl ester: Similar structure but with a methoxy group instead of trifluoromethyl.

2-tert-Butoxycarbonylamino-3-(4-nitrophenyl)-acrylic acid methyl ester: Similar structure but with a nitro group instead of trifluoromethyl.

Uniqueness: The presence of the trifluoromethyl group in 2-tert-Butoxycarbonylamino-3-(4-trifluoromethyl-phenyl)-acrylic acid methyl ester imparts unique chemical and physical properties compared to its analogs. This group enhances the compound's stability and reactivity, making it particularly useful in various applications.

Biologische Aktivität

2-tert-Butoxycarbonylamino-3-(4-trifluoromethyl-phenyl)-acrylic acid methyl ester, also known by its CAS number 82317-83-7, is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a tert-butoxycarbonyl (Boc) group, an acrylic acid moiety, and a trifluoromethyl-substituted phenyl ring. The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the compound.

Molecular Formula

- C : 15

- H : 18

- F : 3

- N : 1

- O : 2

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Protection of the amino group using a Boc group.

- Formation of the acrylic acid structure.

- Introduction of the trifluoromethyl phenyl substituent through electrophilic aromatic substitution.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have shown enhanced activity against various bacterial strains.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Cu4 | 8 | Moderate |

| Cu5 | 4 | High |

In a comparative study, derivatives with halogenated phenyl moieties demonstrated stronger antimicrobial activity than their non-halogenated counterparts, suggesting that the trifluoromethyl group may play a crucial role in enhancing bioactivity .

Antitubercular Activity

Research has also explored the antitubercular potential of similar compounds. Complexes derived from phenylthiourea exhibited varying degrees of inhibition against Mycobacterium tuberculosis strains, with some showing potency significantly higher than standard treatments .

| Complex | Inhibition (µg/mL) | Resistance Level |

|---|---|---|

| Cu2 | 16 | Sensitive |

| Cu4 | 4 | Resistant |

These findings suggest that modifications to the phenyl ring can lead to improved efficacy against resistant strains.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. The trifluoromethyl group enhances binding affinity to enzymes or receptors involved in microbial resistance mechanisms. Additionally, the Boc group may influence solubility and permeability across cellular membranes.

Case Studies

- Antimicrobial Efficacy : A study evaluating various derivatives showed that compounds with trifluoromethyl substitutions had lower MIC values against Staphylococcus aureus compared to their non-fluorinated analogs .

- In Vivo Studies : Preliminary animal studies indicated that administration of related compounds resulted in significant reductions in bacterial load in infected tissues, further supporting their potential as therapeutic agents .

Eigenschaften

IUPAC Name |

methyl (E)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F3NO4/c1-15(2,3)24-14(22)20-12(13(21)23-4)9-10-5-7-11(8-6-10)16(17,18)19/h5-9H,1-4H3,(H,20,22)/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UULXKCCBPCVSCR-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=CC1=CC=C(C=C1)C(F)(F)F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N/C(=C/C1=CC=C(C=C1)C(F)(F)F)/C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.